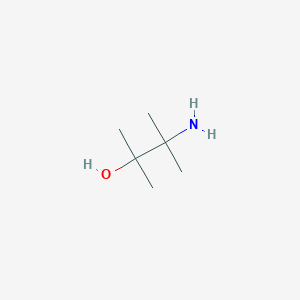

3-Amino-2,3-dimethylbutan-2-ol

描述

Contextualization within Contemporary Amino Alcohol Chemistry Research

Amino alcohols are a significant class of organic compounds containing both an amine and a hydroxyl functional group. alfa-chemistry.comscbt.com Their bifunctionality makes them versatile building blocks in organic synthesis and key components in the development of pharmaceuticals, polymers, and surfactants. scbt.comtaylorandfrancis.com Vicinal amino alcohols, where the amino and hydroxyl groups are on adjacent carbon atoms, are particularly important as they are found in a wide array of biologically active molecules. acs.orguni-muenster.de

The synthesis of vicinal amino alcohols can be challenging, and a variety of methods have been developed to construct this functionality. acs.orgresearchgate.net Recent advancements in the field include the use of photoredox catalysis and enzymatic processes to achieve highly selective syntheses. uni-muenster.defrontiersin.org For instance, researchers at Münster University have developed a photo-initiated reaction method for the efficient synthesis of a specific regioisomer of vicinal amino alcohols that was previously difficult to obtain. uni-muenster.de This highlights the ongoing effort to develop novel and efficient synthetic strategies for this important class of compounds.

Within this context, 3-Amino-2,3-dimethylbutan-2-ol, a tertiary vicinal amino alcohol, presents both unique opportunities and synthetic hurdles. researchgate.net Its highly substituted nature can influence its reactivity and stereoselectivity in chemical transformations, making it a subject of interest for researchers exploring the boundaries of amino alcohol chemistry.

Strategic Importance of Stereochemically Defined Amino Alcohols in Asymmetric Synthesis and Chemical Innovation

Stereochemically defined amino alcohols, those with a specific three-dimensional arrangement of their atoms, are of paramount importance in asymmetric synthesis. This field of chemistry is focused on the selective production of one enantiomer of a chiral molecule, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. nih.gov

Chiral amino alcohols are widely used as chiral auxiliaries, temporary components of a molecule that direct the stereochemical outcome of a reaction. wikipedia.org They are also employed as chiral ligands in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. alfa-chemistry.comrsc.org The effectiveness of these amino alcohols often depends on their structure, with factors like steric bulk and the relative orientation of the amino and hydroxyl groups playing a crucial role. rsc.orgmdpi.com

The development of new chiral amino alcohols is a continuous pursuit in chemical innovation. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to synthesize high-value chiral β-amino alcohols. westlake.edu.cn This method provides a modular platform for creating a diverse range of these important compounds. westlake.edu.cn The unique structure of this compound makes it a potential candidate for applications in asymmetric synthesis, although its efficacy in such roles is an area of ongoing investigation.

Historical Development and Emerging Research Trends for Complex Chiral Amino Alcohol Architectures

The synthesis of chiral amino alcohols has evolved significantly over the years. Early methods often relied on the use of naturally occurring chiral starting materials, which limited the diversity of accessible structures. researchgate.net A major breakthrough in the field was the development of the Sharpless Asymmetric Aminohydroxylation, which allows for the direct synthesis of vicinal amino alcohols from alkenes with high enantioselectivity. uni-muenster.denih.gov This reaction, which earned Barry Sharpless a Nobel Prize in 2001, has been widely applied in the total synthesis of natural products and other complex molecules. uni-muenster.denih.gov

Current research is focused on developing even more efficient and versatile methods for the synthesis of complex chiral amino alcohol architectures. westlake.edu.cn This includes the use of biocatalysis, where enzymes are used to perform highly selective transformations under mild conditions. frontiersin.orgnih.gov For example, engineered amine dehydrogenases have been used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org Another emerging trend is the use of electrocatalysis, which offers a sustainable and scalable approach to the synthesis of these compounds. nih.gov

The synthesis of sterically hindered amino alcohols like this compound remains a challenge. researchgate.net The development of new synthetic methods that can efficiently construct such highly substituted chiral centers is a key area of future research.

Overview of Current Research Challenges and Future Directions for this compound and Related Systems

The primary challenge associated with this compound is its synthesis, particularly in an enantiomerically pure form. The presence of a quaternary carbon center adjacent to the hydroxyl-bearing carbon makes many standard synthetic methods less effective. Overcoming this steric hindrance to form the desired carbon-nitrogen and carbon-oxygen bonds with high stereocontrol is a significant hurdle.

Future research on this compound and related systems will likely focus on several key areas:

Development of Novel Synthetic Methods: The design of new catalytic systems, including those based on transition metals or enzymes, that can tolerate and control the stereochemistry of highly substituted substrates will be crucial.

Applications in Asymmetric Catalysis: Once efficient synthetic routes are established, the potential of chiral this compound as a ligand or chiral auxiliary in a variety of asymmetric transformations will be explored. Its unique steric and electronic properties could lead to novel reactivity and selectivity.

Exploration of Biological Activity: Given that the vicinal amino alcohol motif is present in many biologically active molecules, this compound and its derivatives may exhibit interesting pharmacological properties. acs.org Future studies could involve the synthesis of a library of related compounds for biological screening.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem nih.gov |

| Molar Mass | 117.19 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 89585-13-7 | PubChem nih.gov |

| Canonical SMILES | CC(C)(C(C)(C)O)N | PubChem nih.gov |

| InChI | InChI=1S/C6H15NO/c1-5(2,7)6(3,4)8/h8H,7H2,1-4H3 | PubChem nih.gov |

| InChIKey | OZSQDNCDEHVGBC-UHFFFAOYSA-N | PubChem nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-amino-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2,7)6(3,4)8/h8H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSQDNCDEHVGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2,3 Dimethylbutan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the 3-Amino-2,3-dimethylbutan-2-ol Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary bond for disconnection is the C-N bond, leading back to a corresponding electrophilic precursor, such as an epoxide or a halohydrin, and an amine source. Another key disconnection is the C-C bond adjacent to the hydroxyl or amino group, which could arise from the addition of a nucleophile to a carbonyl compound. For instance, the addition of a methyl Grignard reagent to an α-amino ketone or the addition of an amino-containing nucleophile to a suitable ketone would be viable forward-thinking strategies.

A common precursor in many synthetic routes is 2,3-dimethyl-2,3-epoxybutane, which can be opened by an amine or an azide (B81097) followed by reduction. Alternatively, starting from 2,3-dimethyl-2-butene, electrophilic addition reactions can introduce the necessary functional groups.

Classical Synthetic Approaches to this compound

Classical methods for synthesizing this compound often involve multi-step sequences that are either convergent or divergent and rely on well-established functional group interconversions.

Multi-step Convergent and Divergent Syntheses

Convergent syntheses involve the separate synthesis of key fragments that are later joined. For this compound, this could involve the synthesis of a protected aminoketone and a methyl-containing organometallic reagent, which are then reacted together. Divergent syntheses, on the other hand, start from a common intermediate that is elaborated into different target molecules. For example, from 2,3-dimethyl-2,3-butanediol, one hydroxyl group could be selectively protected, and the other converted into an amine.

One documented chemical synthesis route involves the Strecker reaction of 3-methyl-2-butanone (B44728) to form an amino-nitrile, which is then hydrolyzed under acidic or basic conditions to yield 2-amino-2,3-dimethylbutanamide. google.com

Functional Group Interconversions Leading to the Amino Alcohol Framework

Functional group interconversions are fundamental to the synthesis of this compound. fiveable.mesolubilityofthings.com Common transformations include:

Reduction of α-azido ketones or esters: An α-azido ketone can be reduced to the corresponding amino alcohol. For example, 1-azido-3,3-dimethyl-butan-2-ol can be hydrogenated in the presence of a palladium on carbon catalyst to yield 1-amino-3,3-dimethyl-butan-2-ol. chemicalbook.com

Ring-opening of epoxides: The reaction of 2,3-dimethyl-2,3-epoxybutane with ammonia (B1221849) or an amine is a direct method to introduce the amino group.

Reduction of nitro compounds: A nitro group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation. fiveable.me

Conversion of alcohols to amines: This can be achieved through a "borrowing hydrogen" cascade using alcohol and amine dehydrogenases, which is an example of a biocatalytic approach. researchgate.net

Below is a table summarizing some functional group interconversions relevant to the synthesis of amino alcohols.

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Alkene | Epoxide | m-CPBA |

| Epoxide | Amino Alcohol | NH₃ or R-NH₂ |

| Ketone | Alcohol | NaBH₄, LiAlH₄ |

| Carboxylic Acid | Alcohol | LiAlH₄, BH₃ |

| Nitro Group | Amine | H₂, Pd/C; Sn, HCl |

| Azide | Amine | H₂, Pd/C; LiAlH₄ |

| Alcohol | Amine | Hydrogen-borrowing cascade with dehydrogenases |

Asymmetric Synthetic Routes to Stereoisomers of this compound

The synthesis of specific stereoisomers of this compound requires asymmetric methods, which are crucial for applications in pharmaceuticals and as chiral ligands.

Chiral Auxiliary Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. One notable example is the Evans asymmetric synthesis, which can be adapted to introduce chirality. For instance, a chiral oxazolidinone can be used to control the stereoselective alkylation of an enolate, which can then be further manipulated to form the desired amino alcohol. Although specific examples for this compound are not prevalent in the provided search results, the general principle is widely applied in the synthesis of chiral amino acids and their derivatives.

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers a more efficient way to generate enantiomerically enriched products. This can involve transition-metal catalysis or organocatalysis.

Transition-Metal Catalysis: The iridium-catalyzed amination of racemic α-tertiary 1,2-diols through a "borrowing hydrogen" pathway mediated by a chiral phosphoric acid has been reported to produce vicinal β-amino α-tertiary alcohols with high yields and enantioselectivities. nih.gov Copper-catalyzed asymmetric propargylic substitution is another powerful method for synthesizing chiral amino alcohols. nih.gov

Organocatalysis: Chiral aldehydes, such as those derived from BINOL, can catalyze the asymmetric synthesis of β-amino acid derivatives. rsc.orgfrontiersin.org These catalysts activate amino acids through the formation of Schiff bases, enabling stereoselective transformations. While not directly applied to this compound in the search results, these methods represent the state-of-the-art in asymmetric amino alcohol synthesis.

Below is a table summarizing some asymmetric catalytic approaches.

| Catalytic System | Reaction Type | Key Features |

| Iridium/Chiral Phosphoric Acid | Borrowing Hydrogen Amination of Diols | Enantioconvergent, high yields and ee's. nih.gov |

| Copper/Chiral Ligand | Asymmetric Propargylic Substitution | Synthesis of chiral β-amino alcohols. nih.gov |

| Chiral BINOL Aldehyde | Mannich Reaction | Organocatalytic, synthesis of β-amino acid derivatives. frontiersin.org |

Enantioselective Reduction Strategies (e.g., of Ketone Precursors)

A primary route to chiral amino alcohols is the enantioselective reduction of their corresponding α-aminoketone precursors. For this compound, the key precursor would be 3-amino-2,3-dimethylbutan-2-one. The stereochemical outcome of the reduction of the ketone functionality is controlled by a chiral catalyst.

Prominent among these methods is the use of chiral oxazaborolidines, often generated in situ, to catalyze the reduction of prochiral ketones by borane (B79455) (BH₃). researchgate.net These catalysts, derived from chiral amino alcohols, create a chiral environment around the ketone, directing the hydride attack to one of the two enantiotopic faces. For the reduction of α- and β-N,N-dialkyl amino ketones, this method has achieved exceptionally high enantiomeric excesses (ee), up to 99%. researchgate.net

Another powerful approach involves asymmetric transfer hydrogenation (ATH) of unprotected α-aminoketone salts. acs.org Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity. This method avoids the need for protecting groups on the amine, simplifying the synthetic sequence. For a range of α-amino ketones, ATH has furnished chiral 1,2-amino alcohols in high yields and excellent enantioselectivities (>99.9:0.1 er). acs.org

Chirally modified borohydrides, such as those prepared from borane and α,α-diphenyl-β-amino alcohols, have also been employed for the asymmetric reduction of various ketones, achieving high enantioselectivities (ca. 90% ee). rsc.org

Table 1: Comparison of Catalysts for Enantioselective Reduction of Analogous Aminoketones

| Catalyst System | Ketone Substrate Type | Reducing Agent | Yield | Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|---|

| Chiral Oxazaborolidine/BH₃-THF | β-N,N-dialkyl amino ketones | BH₃-THF | Good | Up to 99% ee | researchgate.net |

| Ruthenium-TsDPEN Complex | α-Amino ketone HCl salts | Formic acid/Triethylamine | High (e.g., 94%) | >99.9:0.1 er | acs.org |

| Borane/(2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanol | Aromatic/Aliphatic Ketones | Borane | Good | ~90% ee | rsc.org |

Diastereoselective Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of this compound can be achieved through the diastereoselective addition of an organometallic reagent to a chiral imine precursor. This approach establishes one of the stereocenters via the addition reaction, with the stereochemistry being directed by a chiral auxiliary.

A highly effective method involves the addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.net The tert-butanesulfinyl group acts as a powerful chiral director, leading to high diastereoselectivity. To synthesize this compound, this would involve the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the chiral N-tert-butanesulfinyl imine derived from 3-amino-2-butanone. After the addition, the sulfinyl auxiliary can be easily removed under mild acidic conditions.

Interestingly, the diastereoselectivity of this addition can often be reversed by changing the reaction conditions, such as the choice of organometallic reagent (Grignard vs. organolithium) or the solvent. researchgate.net This "switchover" of diastereofacial selectivity allows for the synthesis of both diastereomers from the same chiral auxiliary. Additions of organolithium reagents to N-tert-butanesulfinyl aldimines have been shown to produce various δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity. mdpi.com

Vicinal amino alcohols can also be synthesized from amino acid precursors, which provide a readily available source of chirality. rsc.org

Table 2: Diastereoselective Addition to Chiral N-tert-Butanesulfinimines

| Imine Substrate | Organometallic Reagent | Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-tert-butanesulfinyl ketimines | Phenylmagnesium Bromide | Toluene | High | researchgate.net |

| N-tert-butanesulfinyl ketimines | Phenyllithium | THF | High (Reversed Selectivity) | researchgate.net |

| N-tert-butanesulfinyl aldimines | Functionalized Organolithiums | THF, -78°C | Moderate to Good | mdpi.com |

Chemoenzymatic Synthesis and Biocatalytic Resolution of Enantiopure this compound

Biocatalysis offers a powerful and green alternative for the synthesis of enantiopure amino alcohols. These methods leverage the high selectivity of enzymes to perform specific transformations under mild conditions.

One of the most promising chemoenzymatic routes is the asymmetric reductive amination of a suitable keto-alcohol precursor. Transaminases (TAs) are widely used for this purpose. For instance, the synthesis of enantiomerically pure (R)-3-aminobutan-1-ol has been achieved by treating 4-hydroxybutan-2-one with an R-selective transaminase. google.com A similar strategy could be applied to synthesize this compound from 3-hydroxy-2,3-dimethylbutan-2-one. The reaction typically uses a cheap amino donor like isopropylamine (B41738) and a catalytic amount of pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. google.com

Engineered amine dehydrogenases (AmDHs) also enable the direct asymmetric reductive amination of α-hydroxy ketones using ammonia as the sole nitrogen source. nih.gov This approach is highly atom-economical and has been optimized to achieve high conversions (91-99%) on a preparative scale. nih.gov

Another biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound. Lipases are commonly used to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net This method's efficiency is dependent on the enzyme's ability to differentiate between the two enantiomers.

Table 3: Biocatalytic Approaches to Chiral Amino Alcohols

| Enzyme Class | Reaction Type | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Reductive Amination | Keto-alcohols | Single-step conversion, high enantiopurity, mild conditions. | google.com |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy ketones | Uses ammonia directly, high conversion, excellent atom economy. | nih.gov |

| Lipase (e.g., CAL-B) | Enantioselective Acylation | Racemic amino alcohols | Kinetic resolution, separation of enantiomers. | researchgate.net |

| Nitrile Hydratase | Nitrile Hydrolysis | α-Aminonitriles | Mild conditions, high efficiency, reduces waste. | google.comgoogle.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is essential for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product.

High Atom Economy Routes: Biocatalytic reductive amination using amine dehydrogenases exhibits excellent atom economy, as it directly incorporates ammonia into a keto-alcohol substrate with water as the only byproduct. nih.gov Similarly, addition reactions, such as the Grignard reaction with an imine, are inherently more atom-economical than substitution or elimination reactions. Catalytic methods like Sharpless aminohydroxylation, which catalytically adds an amino and a hydroxyl group across a double bond, also tend to have high atom economy. wikipedia.org

Lower Atom Economy Routes: Syntheses that rely on stoichiometric chiral auxiliaries, like the Evans method, or those that require extensive use of protecting groups, will have lower atom economy due to the mass of the auxiliary and protecting groups that are not part of the final product.

Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids, Aqueous Systems)

The choice of solvent is a major factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Aqueous Systems: Many biocatalytic reactions are performed in water or aqueous buffer solutions at mild temperatures and pH. google.comnih.govgoogle.com This not only eliminates the need for volatile organic compounds (VOCs) but can also enhance enzyme activity and stability. Furthermore, some chemical reactions, like the Sharpless aminohydroxylation, show improved selectivity when conducted in aqueous media. organic-chemistry.org Visible-light photoredox catalysis has also been successfully performed in water for the synthesis of 1,2-amino alcohols. rsc.orgpatsnap.com

Alternative Solvents: While less documented specifically for this compound, the broader field of organic synthesis is exploring ionic liquids and deep eutectic solvents as recyclable and non-volatile reaction media. researchgate.net These can offer unique solubility and reactivity profiles. For large-scale synthesis, minimizing solvent use or choosing recyclable and non-toxic solvents is a key consideration for process optimization.

Process Optimization and Scalable Synthesis of this compound

Translating a laboratory-scale synthesis into an industrial, scalable process requires careful optimization of multiple parameters to ensure safety, efficiency, and economic viability.

For the production of this compound, catalytic methods are generally preferred for scalability over stoichiometric approaches. Biocatalytic processes are particularly attractive for their high selectivity, mild reaction conditions, and reduced environmental impact. A patent for the related compound 2-amino-2,3-dimethylbutyramide (B41022) highlights key aspects of scalable microbial catalysis, such as screening for robust microbial strains, optimizing fermentation media, and developing strategies for continuous production to improve the final product concentration. google.com

Key optimization parameters for a scalable synthesis include:

Catalyst Loading and Productivity: Minimizing the amount of catalyst (whether it be a metal complex or an enzyme) is crucial for cost-effectiveness. The catalyst's turnover number (TON) and turnover frequency (TOF) must be high to be industrially viable.

Downstream Processing: The purification of the final product is a critical and often costly part of a manufacturing process. Developing a process with a simple workup and purification, such as crystallization or extraction, is essential. Telescoped or one-pot reactions that minimize intermediate purifications are highly advantageous for large-scale synthesis. acs.org

Safety and Raw Material Cost: The cost and availability of starting materials and the safety profile of all reagents and intermediates are paramount. For example, while osmium tetroxide is an effective catalyst, its high toxicity and cost are significant drawbacks for large-scale production. organic-chemistry.org In contrast, biocatalytic routes often use cheaper, safer, and renewable starting materials. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Amino 2,3 Dimethylbutan 2 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. For 3-Amino-2,3-dimethylbutan-2-ol, a complete NMR analysis would involve one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton (¹H) and carbon (¹³C) signals and to elucidate its stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

The structure of this compound contains a chiral center at the C3 position, making stereochemical assignment a crucial aspect of its characterization. Multi-dimensional NMR techniques are paramount for this purpose.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would help to confirm the connectivity within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It would be essential for identifying the quaternary carbons (C2 and C3) by their correlations to the various methyl and amino protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the stereochemistry. It identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY could reveal through-space interactions that would help to establish the relative configuration of the substituents around the C2-C3 bond.

Dynamic NMR Studies of Conformational Equilibria

The rotation around the C2-C3 single bond in this compound would lead to different staggered and eclipsed conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energy barriers between these conformers and their relative populations. However, no specific dynamic NMR studies focusing on the conformational equilibria of this compound have been found in the public domain. Theoretical calculations on the related molecule 2,3-dimethylbutane (B166060) suggest that the energy differences between gauche and anti-conformations can be very small. stackexchange.com

Hypothetical ¹H and ¹³C NMR Data

In the absence of experimental data, a hypothetical set of NMR data can be predicted based on the structure.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| ~0.9-1.2 | Multiple singlets |

| ~1.5 | Broad singlet |

| ~2.0 | Broad singlet |

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elucidating the fragmentation patterns of a molecule, which provides further structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (C6H15NO), the theoretical exact mass is 117.115364 Da. nih.gov Experimental HRMS data would be required to confirm this.

The fragmentation of this compound in a mass spectrometer would likely involve the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds. Common fragmentation pathways for similar amino alcohols often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen atom).

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed information about the connectivity of the molecule. An MS/MS study of the [M+H]⁺ ion of this compound would allow for a more detailed mapping of its fragmentation pathways, helping to distinguish it from its isomers. No such experimental studies are currently published.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge. This would be particularly useful for distinguishing this compound from its various structural isomers, such as 2-amino-3,3-dimethylbutan-1-ol (B1275762) or 4-amino-3,3-dimethylbutan-2-ol. uni.luuni.lu Each isomer would have a unique collision cross-section (CCS), which is a measure of its size and shape in the gas phase. Predicted CCS values for related isomers are available, but experimental IMS-MS data for this compound is absent. uni.luuni.lu

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound, which possesses a chiral center at the C3 position. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique would be pivotal in establishing the absolute configuration of the enantiomers of this compound.

Expected Findings: For a specific enantiomer, the CD spectrum would exhibit characteristic positive or negative Cotton effects at wavelengths corresponding to electronic transitions. The sign of the Cotton effect is directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum to theoretical spectra calculated using quantum chemical methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) could be confidently assigned. Without experimental data, a hypothetical CD spectrum cannot be generated.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. It is a complementary technique to CD spectroscopy.

Expected Findings: The ORD curve for an enantiomer of this compound would show a plain curve at wavelengths far from an absorption maximum and an anomalous curve (containing peaks and troughs) in the region of a Cotton effect. The shape and sign of this anomalous curve are indicative of the absolute configuration. The combination of ORD and CD data provides a powerful tool for unambiguous stereochemical assignment. No experimental ORD data for this specific compound has been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure, bond lengths, bond angles, and conformational preferences of this compound in the solid state.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

To perform this analysis, a suitable single crystal of this compound or one of its derivatives (e.g., the hydrochloride salt) would be required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, from which the atomic positions can be determined.

Expected Data (Hypothetical): A search of crystallographic databases reveals no existing crystal structure for this compound. A hypothetical data table that would be generated from such an experiment is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 805.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.965 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure would reveal how individual molecules of this compound pack together in the solid state. Of particular interest are the intermolecular interactions, especially the hydrogen bonding network formed by the amino (-NH₂) and hydroxyl (-OH) groups.

Expected Findings: It is anticipated that strong hydrogen bonds of the O-H···N and N-H···O type would be the dominant interactions, linking the molecules into chains, sheets, or a three-dimensional network. The analysis would detail the specific donor-acceptor distances and angles, providing insight into the stability of the crystal lattice. The bulky tert-butyl groups would also influence the packing arrangement through van der Waals interactions.

| Hydrogen Bond | D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

| O1-H1···N1 | Hypothetical | 0.82 | 2.05 | 2.86 | 170 |

| N1-H2···O1 | Hypothetical | 0.87 | 2.10 | 2.95 | 165 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule and probing its conformational state. These methods measure the vibrational frequencies of the chemical bonds.

Expected Findings: The IR and Raman spectra of this compound would show characteristic bands for the O-H stretch (typically broad in the IR spectrum around 3300-3500 cm⁻¹ due to hydrogen bonding), N-H stretches (around 3300-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C-N and C-O stretches (in the 1000-1300 cm⁻¹ region). The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which would be unique to the molecule's structure. While general ranges are known, specific peak positions and intensities for this compound are not available in the literature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Hypothetical) | Intensity |

| O-H stretch | ~3400 | Strong, Broad |

| N-H stretch | ~3350 | Medium |

| C-H stretch (sp³) | 2870-2980 | Strong |

| C-N stretch | ~1200 | Medium |

| C-O stretch | ~1150 | Strong |

Gas-Phase Conformational Analysis by Electron Diffraction

The precise determination of a molecule's three-dimensional structure in the gas phase, free from intermolecular forces present in liquid or solid states, is crucial for understanding its intrinsic properties. Gas-phase electron diffraction (GED) is a powerful technique for elucidating the geometric arrangement of atoms in a molecule. Although a specific GED study for this compound has not been reported in the literature, we can predict its conformational landscape and the expected outcomes of such an analysis based on established principles and studies of structurally analogous compounds.

The conformational preference of this compound in the gas phase is primarily dictated by a balance between steric hindrance from its numerous methyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups. These two functional groups can act as both hydrogen bond donors and acceptors, leading to different possible conformations.

Theoretical and experimental studies on similar, smaller amino alcohols, such as 2-amino-2-methyl-1-propanol, have shown that the most stable gas-phase conformer is one that allows for the formation of an intramolecular hydrogen bond. nih.govacs.org In the case of this compound, this would involve the hydrogen of the hydroxyl group forming a bond with the nitrogen of the amino group (O-H···N). This interaction typically stabilizes a gauche arrangement of the O-C-C-N backbone.

However, the significant steric hindrance imposed by the four methyl groups on the C2 and C3 carbons in this compound would likely influence the geometry of this hydrogen bond. The bulky tert-butyl-like arrangement at both the alcohol and amine-bearing carbons would lead to considerable van der Waals repulsion, potentially elongating the O···N distance and affecting the O-H···N angle compared to less substituted amino alcohols. arxiv.org Studies on other sterically hindered amino alcohols confirm that while intramolecular hydrogen bonds are a dominant stabilizing feature, their strength and geometry are sensitive to steric crowding. rsc.orgnih.gov

A gas-phase electron diffraction experiment would provide key structural parameters. In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern, consisting of concentric rings, is analyzed to generate a radial distribution curve (RDC). This curve represents the probability of finding a specific internuclear distance in the molecule.

For this compound, the RDC would exhibit distinct peaks corresponding to the various bond lengths and non-bonded distances within the molecule. By fitting a structural model to the experimental RDC, precise values for bond lengths, bond angles, and dihedral angles can be determined. This analysis would reveal the dominant conformer(s) present in the gas phase at the experimental temperature. It would be expected that the conformer stabilized by the O-H···N intramolecular hydrogen bond would be the most abundant, though other conformers may also be present in equilibrium.

The table below presents expected values for key structural parameters of the most likely conformer of this compound, based on computational data and typical values for similar molecules. nih.govnih.gov A GED study would aim to experimentally determine these values.

| Bond | Predicted Length (Å) |

|---|---|

| C-C (backbone) | 1.54 |

| C-C (methyl) | 1.53 |

| C-O | 1.43 |

| C-N | 1.47 |

| O-H | 0.96 |

| N-H | 1.01 |

| O···N (intramolecular H-bond) | 2.8 - 3.2 |

| Angle | Predicted Value (°) |

|---|---|

| O-C-C | 109.5 |

| C-C-N | 111.0 |

| C-C-C (backbone) | 112.0 |

| H-N-H | 107.0 |

| C-O-H | 108.5 |

Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Amino 2,3 Dimethylbutan 2 Ol

Reactivity of the Amino Moiety

The primary amino group (-NH₂) is a key reactive center in the molecule, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

The nitrogen atom's lone pair makes the amino group a potent nucleophile, capable of attacking electron-deficient centers. However, the nucleophilicity is sterically hindered by the bulky tertiary butyl-like environment created by the adjacent dimethyl groups. This steric hindrance can significantly reduce reaction rates compared to less hindered primary amines. The amino group can participate in hydrogen bonding, which influences its physical properties and interactions with other molecules.

Acylation: The amino group of 3-amino-2,3-dimethylbutan-2-ol can undergo acylation when treated with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. The reaction proceeds via nucleophilic acyl substitution. Due to steric hindrance, these reactions may require more forcing conditions (e.g., higher temperatures or catalysts) than similar reactions with less bulky amines.

Alkylation: The nucleophilic amino group is susceptible to alkylation by alkyl halides or other alkylating agents. researchgate.net The direct N-alkylation of amines using alcohols as alkylating agents, often catalyzed by transition metals like ruthenium or iridium, represents a more sustainable approach. chemrxiv.orgacs.org These "borrowing hydrogen" or "hydrogen autotransfer" reactions involve the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated amine. chemrxiv.org For sterically hindered amines, specific catalytic systems are essential to achieve good yields. nih.gov For instance, tungsten-catalyzed N-alkylation has shown effectiveness for a broad range of amines, including those with sterically demanding substituents. chemrxiv.org

Table 1: Examples of N-Alkylation Reactions of Amines

| Catalyst System | Amine Substrate | Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ruthenium/Triphos | Various primary and secondary amines | Acetic Acid | Alkylated secondary and tertiary amines | Good to Excellent | |

| Tungsten(phen)(CO)₄ | Aniline | Benzyl alcohol | N-benzylaniline | High | chemrxiv.org |

| NHC-Ir(III) | Aniline derivatives | Benzyl alcohols | N-benzyl amines | Good | acs.org |

| Rhodium or Ruthenium | Various amines | Alcohols | N-alkylated amines | Not specified | acs.org |

The primary amino group can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is typically reversible and may require acid or base catalysis and the removal of water to drive the reaction to completion. The steric hindrance around the amino group in this compound might slow down the rate of imine formation. Schiff bases are valuable intermediates in organic synthesis and can be involved in catalytic cycles, such as in the N-alkylation with alcohols where an imine intermediate is formed and subsequently reduced. chemrxiv.orgresearchgate.net

Reactivity of the Hydroxyl Moiety

The hydroxyl (-OH) group is a tertiary alcohol, a structural feature that significantly influences its reactivity, particularly its resistance to oxidation.

Oxidation: Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. They lack a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group), which is necessary for the typical oxidation mechanisms involving reagents like chromates or permanganates. Forcible oxidation can lead to the cleavage of carbon-carbon bonds.

Reduction: The hydroxyl group itself is not reducible. However, it can be eliminated to form an alkene, which can then be hydrogenated. In the presence of a strong acid like concentrated sulfuric or hydroiodic acid, the hydroxyl group can be protonated to form a good leaving group (water). doubtnut.comdoubtnut.com Departure of the water molecule leads to the formation of a tertiary carbocation. This carbocation is highly prone to rearrangement, such as a methyl shift, to form a more stable carbocation before elimination or nucleophilic attack occurs. doubtnut.com For example, treatment of the similar structure 3,3-dimethylbutan-2-ol with concentrated HI results in a rearranged alkyl iodide. doubtnut.com

Table 2: Predicted Rearrangement of this compound under Acidic Conditions

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the hydroxyl group by a strong acid (e.g., HI). | Protonated alcohol |

| 2 | Loss of water to form a tertiary carbocation. | Tertiary carbocation |

| 3 | 1,2-methyl shift (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. | Rearranged tertiary carbocation |

| 4 | Nucleophilic attack by an anion (e.g., I⁻) or elimination of a proton. | Rearranged alkyl halide or alkene |

Esterification: The direct esterification of tertiary alcohols with carboxylic acids (Fischer esterification) is notoriously difficult and generally inefficient due to steric hindrance and the tendency for elimination reactions under acidic conditions. pearson.com More effective methods often involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, and reacting it with the alcohol, often in the presence of a non-nucleophilic base. For tertiary amino alcohols, specific catalysts can facilitate esterification. For example, formic acid has been used as a catalyst for the esterification of benzoic acids with tertiary amino alcohols. google.com The intramolecular hydrogen bonding between the amino and hydroxyl groups can also influence the rate of esterification. researchgate.net

Etherification: Similar to esterification, the direct etherification of tertiary alcohols (e.g., Williamson ether synthesis) is challenging due to competing elimination reactions, especially when using strong bases. Acid-catalyzed etherification is also problematic as it promotes dehydration. Therefore, specialized synthetic routes are typically required to form ethers from tertiary alcohols.

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the amino and hydroxyl groups in this compound facilitates intramolecular reactions, leading to the formation of cyclic structures and rearranged products.

While direct examples of intramolecular cyclization of this compound are not extensively documented in readily available literature, the analogous reactivity of similar compounds provides significant insight. For instance, the intramolecular Ritter reaction of 2-ferrocenyl-3,3-dimethylbutan-2-ol with various nitriles and thiocyanates in the presence of an acid catalyst like methanesulfonic acid has been shown to produce novel racemic planar-chiral 3,4-dihydroferroceno[c]pyridines and 1H-ferroceno[c]pyrroles. masterorganicchemistry.com This reaction proceeds through the formation of a tertiary carbocation, which is then attacked by the nitrogen atom of the nitrile, followed by intramolecular cyclization to yield the heterocyclic scaffold. masterorganicchemistry.com The selectivity of these reactions can be influenced by factors such as temperature and the order of reagent addition. masterorganicchemistry.com

This type of reaction highlights the potential of vicinal amino alcohols like this compound to serve as precursors for the synthesis of various nitrogen-containing heterocycles, which are significant structural motifs in medicinal chemistry and materials science. masterorganicchemistry.comresearchgate.net

The structure of this compound is analogous to that of pinacol (B44631) (2,3-dimethylbutane-2,3-diol), the classic substrate for the pinacol rearrangement. wikipedia.orgnumberanalytics.combyjus.com This acid-catalyzed reaction involves the dehydration of a 1,2-diol to form a carbocation, followed by a 1,2-alkyl or -aryl shift to yield a ketone. masterorganicchemistry.comwikipedia.orgnumberanalytics.com

In the case of β-amino alcohols like this compound, a similar transformation known as the semipinacol rearrangement can occur. numberanalytics.com When treated with nitrous acid, the amino group is converted into a diazonium group, which is an excellent leaving group. wikipedia.org Departure of nitrogen gas generates a carbocation, which can then undergo rearrangement.

The mechanism of the pinacol rearrangement involves the following key steps:

Protonation: An acid protonates one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comnumberanalytics.com

Carbocation Formation: Loss of the leaving group generates a carbocation. masterorganicchemistry.comnumberanalytics.com

Migration: An alkyl or aryl group from the adjacent carbon migrates to the carbocation center. The migratory aptitude generally follows the order: aryl > H > alkyl. byjus.com

Deprotonation: A proton is lost from the remaining hydroxyl group, yielding the final carbonyl product. byjus.com

For this compound, the formation of a tertiary carbocation upon loss of the protonated hydroxyl or diazonium group would be a key intermediate in such a rearrangement. The subsequent migration of a methyl group would lead to the formation of a protonated ketone, which upon deprotonation would yield 3,3-dimethyl-2-butanone (pinacolone).

Table 1: Comparison of Pinacol and Semipinacol Rearrangements

| Feature | Pinacol Rearrangement | Semipinacol Rearrangement of β-Amino Alcohols |

| Substrate | 1,2-Diol (e.g., Pinacol) | β-Amino alcohol (e.g., this compound) |

| Reagent | Strong acid (e.g., H₂SO₄) | Nitrous acid (HNO₂) |

| Leaving Group | Water (H₂O) | Nitrogen gas (N₂) |

| Intermediate | Carbocation | Carbocation |

| Product | Ketone or aldehyde | Ketone or aldehyde |

Coordination Chemistry and Chelation Properties

The presence of both a nitrogen and an oxygen donor atom in a 1,2-relationship makes this compound a potential bidentate ligand in coordination chemistry.

Amino alcohols are well-known to act as bidentate ligands, forming stable chelate rings with a variety of metal ions. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

While specific studies detailing the complexation of this compound with various metal ions are not extensively reported, the principles of coordination chemistry suggest its capability to act as a bidentate N,O-ligand. The steric bulk of the two methyl groups on each of the adjacent carbons could influence the geometry and stability of the resulting metal complexes.

Chiral amino alcohols are widely used as ligands in asymmetric catalysis. acs.org The stereochemistry of the ligand can direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

For example, the structurally similar (S)-2-amino-3,3-dimethylbutan-1-ol has been used in the synthesis of novel chiral bis(β-amino alcohol) ligands. These ligands, in complex with copper(II) acetate, have been shown to be effective catalysts for the asymmetric Henry reaction, producing chiral nitroaldols with excellent enantiomeric purity and chemical yields. researchgate.net In such systems, the chiral ligand coordinates to the metal center, creating a chiral environment that influences the approach of the substrates and the stereochemistry of the product. The steric and electronic properties of the amino alcohol ligand are crucial for achieving high levels of stereoselectivity.

Table 2: Application of a Structurally Similar Chiral Amino Alcohol in Asymmetric Catalysis

| Chiral Ligand Precursor | Reaction | Metal Catalyst | Product Type | Enantiomeric Excess (ee) |

| (S)-2-amino-3,3-dimethylbutan-1-ol | Asymmetric Henry Reaction | Cu(OAc)₂·H₂O | Chiral nitroaldols | Up to 94.6% |

Mechanistic Investigations of Key Transformations Involving this compound

The transformations of this compound, particularly its rearrangement and cyclization reactions, involve key mechanistic steps that are fundamental to understanding its reactivity.

The mechanism of a pinacol-type rearrangement, as would be expected for this compound under acidic conditions, hinges on the formation and stability of the carbocation intermediate. masterorganicchemistry.comwikipedia.orgnumberanalytics.com The protonation of the hydroxyl group and its departure as water is the initial step, leading to a tertiary carbocation. The subsequent 1,2-methyl shift is driven by the formation of a more stable resonance-stabilized oxonium ion, which then deprotonates to give the final ketone product. masterorganicchemistry.com

In the context of intramolecular cyclization, such as a Ritter-type reaction, the mechanism also proceeds through a carbocation intermediate. masterorganicchemistry.com The acid catalyst facilitates the formation of the carbocation, which is then trapped intramolecularly by the nucleophilic nitrogen atom of a nitrile or a similar functional group. The subsequent steps involve hydrolysis or rearrangement to afford the final heterocyclic product. masterorganicchemistry.com

A study on the dehydration of the related compound 3,3-dimethylbutan-2-ol with concentrated sulfuric acid showed that the reaction proceeds through a carbocation rearrangement to form 2,3-dimethylbut-2-ene as the major product. researchgate.net This provides further evidence for the propensity of the 3,3-dimethylbutyl skeleton to undergo rearrangement via a carbocation intermediate, a key mechanistic feature in the reactivity of this compound.

Kinetic Studies and Reaction Rate Determination

Currently, there is a notable absence of published kinetic studies specifically determining the reaction rates of this compound in various chemical transformations. General literature on vicinal amino alcohols suggests that they can undergo a variety of reactions, including oxidation, reduction, and substitution. The rates of these reactions would be influenced by factors such as the solvent, temperature, and the nature of the reagents used.

For instance, the oxidation of the alcohol moiety or the amine group would proceed at different rates depending on the oxidizing agent employed. Similarly, the nucleophilicity of the amino group and the potential for the hydroxyl group to act as a leaving group (often after protonation) would govern the kinetics of substitution reactions.

To provide a comprehensive understanding, future research would need to systematically investigate the rate laws and determine the rate constants for key reactions of this compound.

Table 1: Hypothetical Kinetic Data for Reactions of this compound

| Reaction Type | Reagent | Solvent | Temperature (°C) | Rate Constant (k) |

| Oxidation (Alcohol) | PCC | Dichloromethane | 25 | Data not available |

| Oxidation (Amine) | H₂O₂ | Water | 50 | Data not available |

| N-Alkylation | CH₃I | Ethanol | 60 | Data not available |

| Dehydration | H₂SO₄ | - | 100 | Data not available |

This table is for illustrative purposes only and does not represent actual experimental data.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. There are no specific isotopic labeling studies reported in the literature for this compound.

However, based on the reactivity of similar amino alcohols, one could envision several informative labeling experiments. For example, labeling the oxygen of the hydroxyl group with ¹⁸O could clarify the mechanism of dehydration or substitution reactions at the carbinol carbon. If the ¹⁸O is retained in a product other than water during a substitution reaction, it would suggest a mechanism that does not involve the cleavage of the C-O bond.

Similarly, deuterium (B1214612) labeling at various positions on the carbon skeleton could provide insights into the stereochemistry of reactions and help to identify which C-H bonds are broken in elimination or oxidation processes.

Transition State Analysis and Reaction Coordinate Studies

Computational chemistry provides a valuable tool for studying the transition states and reaction coordinates of chemical reactions, offering insights that can be difficult to obtain experimentally. As with the other areas, there is a lack of specific computational studies on the transition state analysis of reactions involving this compound.

Theoretical studies on related vicinal amino alcohols have been performed to understand their role in various transformations. acs.org For this compound, computational modeling could be employed to:

Calculate the activation energies for different potential reaction pathways, such as Sₙ1 versus Sₙ2 substitution at the carbinol carbon, or E1 versus E2 elimination.

Visualize the geometry of transition states , which would reveal the atomic arrangement at the point of highest energy along the reaction coordinate.

Investigate the role of intramolecular hydrogen bonding between the amino and hydroxyl groups in stabilizing transition states and influencing reaction outcomes.

Such studies would be instrumental in building a predictive model for the reactivity of this compound.

Lack of Specific Theoretical and Computational Studies on this compound Hinders In-Depth Analysis

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite its availability for research and industrial purposes, dedicated scholarly articles detailing its electronic structure, conformational analysis, and predicted spectroscopic properties are not readily found in published databases.

This absence of specific computational research means that a detailed, evidence-based discussion on the topics outlined for a thorough scientific article cannot be provided at this time. The following sections detail the specific areas where research is currently lacking.

Theoretical and Computational Investigations of 3 Amino 2,3 Dimethylbutan 2 Ol

Spectroscopic Property Prediction from First Principles

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict ¹H and ¹³C NMR spectra with high accuracy, aiding in the assignment of experimental signals and providing confidence in structural assignments.

Research Findings: The prediction of NMR parameters for molecules like this compound is commonly performed using density functional theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. researchgate.netuobasrah.edu.iq Calculations are typically run on a geometry-optimized structure of the molecule.

For this compound, theoretical calculations would distinguish the various proton and carbon environments. The molecule possesses a plane of symmetry, which simplifies the expected spectrum. There are distinct signals for the protons of the amino group (-NH₂), the hydroxyl group (-OH), the single methine proton (-CH), and the four methyl groups (-CH₃). The methyl groups are diastereotopic and would be expected to show distinct chemical shifts. Similarly, the ¹³C NMR spectrum would show separate signals for the four unique carbon atoms: the two quaternary carbons (one bearing the -OH group and the other bearing the -NH₂ group) and the two types of methyl carbons.

Computational models can also be used to study the effects of chiral solvating agents on the NMR spectrum of enantiomers, a technique used for determining enantiopurity. acs.org

Interactive Data Table: Predicted NMR Chemical Shifts Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound, calculated using a representative DFT/GIAO method.

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| ¹H | Hydroxyl (-OH) | 2.5 - 4.0 | Singlet |

| ¹H | Amino (-NH₂) | 1.5 - 3.0 | Singlet |

| ¹H | Methine (-CH) | 3.0 - 3.5 | Septet |

| ¹H | Methyl (on C-2) | 1.1 - 1.3 | Doublet |

| ¹H | Methyl (on C-3) | 1.0 - 1.2 | Singlet |

| ¹³C | Quaternary (C-OH) | 70 - 75 | Singlet |

| ¹³C | Quaternary (C-NH₂) | 55 - 60 | Singlet |

| ¹³C | Methine (CH) | 50 - 55 | Singlet |

| ¹³C | Methyl (on C-2) | 25 - 30 | Singlet |

| ¹³C | Methyl (on C-3) | 20 - 25 | Singlet |

Note: Predicted values are illustrative and can vary based on the level of theory, basis set, and simulated solvent.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. Theoretical calculations are essential for assigning the observed absorption bands to specific molecular motions.

Research Findings: The vibrational frequencies of this compound can be computed using DFT methods (such as B3LYP) or ab initio Hartree-Fock (HF) calculations with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net The output of these calculations is a set of harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using empirical scaling factors. researchgate.net

The calculated spectrum for this compound would feature characteristic stretching and bending vibrations for its functional groups. Key bands would include the O-H and N-H stretching frequencies, various C-H stretching modes for the methyl and methine groups, and C-O and C-N stretching vibrations. DFT calculations have also been successfully used to interpret the Surface-Enhanced Raman Spectroscopy (SERS) of related molecules, providing insight into the orientation of specific functional groups with respect to a metal surface. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies This table presents the key calculated vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | -OH | 3550 - 3200 | Strong, Broad |

| N-H Stretch | -NH₂ | 3500 - 3300 | Medium |

| C-H Stretch | -CH, -CH₃ | 3000 - 2850 | Medium-Strong |

| N-H Bend | -NH₂ | 1650 - 1580 | Medium |

| C-H Bend | -CH₃ | 1470 - 1365 | Medium |

| C-O Stretch | C-OH | 1260 - 1000 | Strong |

| C-N Stretch | C-NH₂ | 1250 - 1020 | Medium |

Note: Frequencies are typical ranges for scaled theoretical calculations.

Prediction of Chiroptical Spectra (CD, ORD)

Since this compound is a chiral molecule, it exhibits optical activity, which can be characterized by Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. Theoretical prediction of these chiroptical properties is a powerful method for determining the absolute configuration of enantiomers.

Research Findings: The prediction of chiroptical spectra is most commonly achieved using time-dependent density functional theory (TD-DFT). mdpi.com By calculating the electronic transition energies and corresponding rotatory strengths, a theoretical CD spectrum can be generated for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). Comparison of this predicted spectrum with the experimental one allows for an unambiguous assignment of the absolute configuration. mdpi.com

Another powerful theoretical framework is the coupled oscillator model, which can be used to analyze the CD spectrum in a non-empirical way by considering the electronic interactions between different chromophores within the molecule. researchgate.net Computational methods can also be used to develop predictive models that correlate the CD response with specific electronic and steric parameters of a family of chiral molecules, such as amines. researchgate.net For this compound, theoretical calculations would focus on the electronic transitions associated with the n → σ* transitions of the amino and hydroxyl groups, as these are the primary chromophores in the molecule.

Molecular Modeling of Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. For this compound, this includes investigating its self-assembly through hydrogen bonding and its behavior in different solvent environments. These studies can utilize both quantum mechanics and classical molecular mechanics force fields, such as the polarizable AMOEBA force field, which is specifically designed to accurately model intermolecular forces. psu.edu

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of both an amino (-NH₂) group and a hydroxyl (-OH) group makes this compound an excellent candidate for forming extensive hydrogen bond networks. Both groups can act as hydrogen bond donors and acceptors.

Research Findings: Computational modeling can predict the geometry and stability of dimers, trimers, and larger clusters of this compound, revealing the preferred hydrogen bonding motifs. These interactions are fundamental to the molecule's crystal packing and can lead to the formation of ordered one-, two-, or three-dimensional supramolecular assemblies. researchgate.nettue.nl The ammonium (B1175870) group, in particular, is known to be a strong director in forming hydrogen bonds in supramolecular structures. researchgate.net The specific stereochemistry of the molecule will influence the topology of the resulting network. Such hydrogen-bonded crystalline solids formed from chiral building blocks have applications in enantioselective recognition and separation. researchgate.net

Solvent Effects on Structure and Reactivity

The surrounding environment, particularly the solvent, can significantly influence the conformation, stability, and reactivity of a molecule. Computational models can simulate these effects.

Research Findings: Solvent effects can be modeled either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. These models can predict how the conformational equilibrium of this compound might shift in polar versus non-polar solvents. For example, polar solvents would be expected to stabilize conformations where the polar -NH₂ and -OH groups are exposed.

Furthermore, calculations can predict properties like hydration free energy, providing insight into the molecule's solubility. psu.edu DFT calculations performed in a simulated solvent medium can be used to understand how intermolecular interactions and molecular association are affected by the environment. researchgate.net In a related example, DFT calculations were used to determine the orientation of a molecule containing a 3,3-dimethylbutan-2-ol group on a silver surface, showing that the bulky alcohol moiety was positioned away from the surface, demonstrating how modeling can predict behavior at interfaces. nih.gov

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and predict the products of a reaction.

Research Findings: For this compound, reaction modeling could be applied to several plausible transformations. A common reaction for tertiary alcohols is acid-catalyzed dehydration. Computational modeling, likely using DFT, could investigate the mechanism of this elimination. doubtnut.com This would involve locating the transition state for the protonation of the hydroxyl group, the loss of water to form a tertiary carbocation, and subsequent rearrangement or elimination steps. The calculations would provide the activation barriers for competing pathways (e.g., E1 vs. E2), helping to predict the major product under specific conditions. sci-hub.se

Additionally, the amino alcohol moiety is a key feature in many catalytic systems. Ab initio molecular orbital studies have been used to model the mechanism of reactions where amino alcohols act as catalysts or ligands, for example, in the enantioselective addition of dialkylzincs to aldehydes. acs.org Such modeling can explain the origin of stereoselectivity by comparing the energies of the diastereomeric transition states, providing a rational basis for designing more effective catalysts.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Detailed computational studies involving the localization of transition states for reactions involving this compound are not present in the surveyed literature. Such studies are essential for elucidating the precise geometry and energy of the highest-energy point along a reaction coordinate. Furthermore, no Intrinsic Reaction Coordinate (IRC) analyses for this compound were found. IRC analysis is a critical computational method used to confirm that a located transition state correctly connects the reactants and products of a given reaction.

While general principles of reaction mechanisms for amino alcohols exist, specific computational data, such as activation energies and the geometries of transition states for reactions like acylation, oxidation, or substitution involving this compound, remain uncharacterized in the public domain. researchgate.net

Energetic Profiling of Reaction Pathways

Concurrent with the lack of transition state data, there is no available information on the energetic profiling of reaction pathways for this compound. Energetic profiling provides a quantitative description of the energy changes that occur as reactants are converted into products, including the energies of intermediates and transition states. This information is vital for predicting reaction kinetics and understanding thermodynamic stability.

Advanced Applications of 3 Amino 2,3 Dimethylbutan 2 Ol in Chemical Synthesis and Materials Science

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer or enantiomer. The auxiliary is typically removed later in the synthetic sequence. The bulky and chiral nature of 3-amino-2,3-dimethylbutan-2-ol makes it a compelling candidate for such applications.

The formation of carbon-carbon bonds is fundamental to organic synthesis. When creating new stereocenters, controlling the relative three-dimensional arrangement (diastereoselectivity) is a critical challenge. Chiral auxiliaries derived from 1,2-amino alcohols, such as this compound, are highly effective in this regard, particularly in alkylation and aldol (B89426) reactions.

These auxiliaries can be converted into heterocyclic structures like 1,3-oxazolidines. researchgate.net The rigid ring system and the steric bulk of the auxiliary then create a highly biased chiral environment around the reactive center. For instance, in the alkylation of enolates derived from N-acyl-1,3-oxazolidines, the auxiliary shields one face of the enolate, forcing the incoming electrophile (R²-X) to approach from the less hindered side. This directional blocking leads to the formation of one diastereomer in high preference over the other. researchgate.net While specific examples detailing the performance of an auxiliary derived solely from this compound are not prevalent in literature, the principles established with other bulky 1,2-amino alcohols demonstrate the potential for excellent stereocontrol. The diastereoselectivity in such reactions often exceeds 99%. researchgate.net

Similarly, in aldol reactions, chiral auxiliaries guide the approach of an aldehyde to an enolate, controlling the formation of two new stereocenters simultaneously. harvard.educhempedia.info The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemical outcome. harvard.edu The bulky substituents on the chiral auxiliary dictate the conformation of this transition state, thereby determining the syn or anti configuration of the resulting β-hydroxy carbonyl product with high fidelity. nih.govlmu.de

Chiral amino alcohols are widely used to prepare reagents for the enantioselective reduction of prochiral ketones. When this compound or similar amino alcohols are reacted with borane (B79455) (BH₃), they form chiral oxazaborolidine catalysts in situ. These catalysts coordinate to the ketone, positioning the borane to deliver a hydride to one specific face of the carbonyl group. pnas.org

This method, often referred to as the Corey-Itsuno reduction, provides access to chiral secondary alcohols with high levels of enantiomeric excess (ee). Research has shown that the steric and electronic properties of both the amino alcohol and the ketone substrate influence the reaction's efficiency and selectivity. For example, the reduction of various ketones using borane mediated by different chiral amino acids has yielded alcohols with enantiomeric excesses ranging from 23% to 89%. rsc.org Specifically, the use of bulky α,α-diphenyl β-amino alcohols as chiral auxiliaries has led to very high enantioselectivities (around 90% ee) in the reduction of a variety of ketones. nih.gov

| Ketone Substrate | Chiral Amino Alcohol Auxiliary | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S)-Valine-derived | (R) | 80% | rsc.org |

| 3,3-Dimethyl-2-butanone | (S)-Valine-derived | (R) | 64% | rsc.org |

| 2-Pentanone | (S)-Valine-derived | (R) | 36% | rsc.org |

| Various Ketones | (2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanol | Not Specified | ~90% | nih.gov |

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms of this compound can chelate to metal centers, making it an effective ligand for a variety of catalytic transformations. Its inherent chirality allows for the creation of asymmetric catalysts that can produce enantiomerically enriched products.

Chiral amino alcohols are foundational in the design of catalysts for numerous asymmetric reactions. They can be coordinated to a wide range of metals, including ruthenium, rhodium, palladium, copper, and aluminum. acs.orgmdpi.com The resulting complexes often feature a stable five-membered chelate ring formed between the metal, the nitrogen atom, and the oxygen atom of the amino alcohol. The steric bulk of the ligand, such as the two methyl groups adjacent to the nitrogen and the two methyl groups on the alcohol-bearing carbon in this compound, plays a crucial role in creating a well-defined chiral pocket around the metal's active site. This structure is key to inducing high enantioselectivity in the catalyzed reaction.

Complexes derived from chiral amino alcohols have proven effective in a range of important enantioselective reactions.

Hydrogenation: Asymmetric transfer hydrogenation (ATH) of ketones is a prominent application. nih.gov In these reactions, a ruthenium or rhodium complex, bearing a chiral amino alcohol ligand, catalyzes the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to a ketone, producing a chiral alcohol with high enantioselectivity. acs.org The synthesis of numerous pharmaceutical agents relies on this technology. acs.org A strategy has been developed where a palladium-catalyzed reaction sequence, including an asymmetric hydrogenation step, provides access to valuable enantioenriched chiral amino alcohol building blocks. nih.govacs.org

Allylation: The enantioselective allylation of aldehydes and ketones adds an allyl group to the carbonyl carbon, creating a chiral homoallylic alcohol. Chiral amino alcohols can serve as ligands for metals like indium(III) or as directing groups in allylboration reactions. nih.govrsc.org For example, a chiral amino alcohol can accelerate and control the stereochemistry of the reaction between an imine and an allylboronic acid, enabling the construction of adjacent quaternary stereocenters with high efficiency. nih.gov

Diels-Alder Reaction: This powerful cycloaddition reaction forms six-membered rings and can create up to four stereocenters. Chiral amino alcohols and their derivatives can function as organocatalysts or as ligands for Lewis acid metal catalysts (e.g., aluminum, copper) to promote highly enantioselective Diels-Alder reactions. mdpi.comnii.ac.jp The catalyst activates the dienophile by coordinating to it, and the chiral environment of the ligand directs the approach of the diene, resulting in excellent control over the stereochemical outcome of the cycloadduct. pnas.orgnii.ac.jp

Precursor for Advanced Organic Building Blocks and Fine Chemicals